molecular formula C9H9NO4 B8438744 7-Nitro-2,3-dihydrobenzofuran-2-methanol

7-Nitro-2,3-dihydrobenzofuran-2-methanol

Cat. No.: B8438744
M. Wt: 195.17 g/mol
InChI Key: MRIPHPFOIYYHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-2,3-dihydrobenzofuran-2-methanol is a chemical compound of interest in organic and medicinal chemistry research. It features a 2,3-dihydrobenzofuran core, a scaffold recognized as a key structural motif in a vast range of biologically active compounds and natural products . This structure is composed of a benzene ring fused to a dihydrofuran ring, making it an ideal candidate for the development of novel pharmaceutical agents . The nitro group at the 7-position and the methanol (hydroxymethyl) group at the 2-position provide two versatile handles for chemical modification, allowing this molecule to serve as a valuable synthetic intermediate. While specific biological data for this exact compound may be limited, derivatives of 2,3-dihydrobenzofuran are known to exhibit a wide spectrum of intriguing medicinal properties, including anti-malarial, anti-HIV, hepatoprotective, and anti-inflammatory activities . Synthetic dihydrobenzofuran derivatives are also found in drugs such as prucalopride (for constipation) and efaroxan (an α2-adrenoceptor antagonist) . As a building block, this nitro-substituted dihydrobenzofuran methanol can be utilized in transition metal-catalyzed reactions and other synthetic methodologies to construct more complex organic frameworks for research in drug discovery and development. This product is intended for research purposes and is not for human or veterinary use.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(7-nitro-2,3-dihydro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H9NO4/c11-5-7-4-6-2-1-3-8(10(12)13)9(6)14-7/h1-3,7,11H,4-5H2

InChI Key

MRIPHPFOIYYHPH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC=C2[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 7-Nitro-2,3-dihydrobenzofuran-2-methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₉H₉NO₄ 195.17 (calculated) Nitro (-NO₂), hydroxymethyl (-CH₂OH) Potential fluorescence probe; polar substituents
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl (Carbofuran phenol) C₁₀H₁₂O₂ 164.20 Hydroxyl (-OH), dimethyl (-CH₃)₂ Metabolite of carbamate pesticides; photodegradation studies
NBD-labeled phospholipids (e.g., NBD-PA, NBD-PG) Variable ~600–800 Nitrobenzoxadiazolyl (NBD), phospholipid tails Fluorescent probes for membrane dynamics

Key Observations:

  • Polarity and Solubility: The hydroxymethyl group in this compound increases polarity compared to Carbofuran phenol’s hydroxyl and dimethyl groups. However, solubility data for the target compound are absent in the evidence. For structurally unrelated fluorinated biphenyl acetamides (e.g., compound 9 in ), water solubility was tested via HPLC after centrifugation , suggesting a methodology applicable to the target compound.
  • Fluorescence Potential: The nitro group in the target compound resembles the NBD fluorophore (7-nitrobenzoxadiazolyl) in , which is widely used in lipid studies. However, the absence of a fused oxadiazole ring in the target compound may limit its fluorescence intensity compared to NBD derivatives .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalysts/ReagentsSolventConditionsYieldReference
Pd-Catalyzed Cross-CouplingPd(Ph₃)₂Cl₂, CuI, TMGNot specifiedReflux, 18h84%
Nucleophilic SubstitutionK₂CO₃, brominated ketoneAcetoneReflux, 18hNot specified

(Basic) How can researchers assess the purity and structural integrity of this compound?

Answer:
Critical analytical techniques include:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for purification, followed by LC-MS to detect impurities (e.g., ’s protocol for benzofuran analogs) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry (e.g., ’s approach for nitrobenzofuran derivatives) .
  • Spectroscopy : NMR (¹H/¹³C) and IR verify functional groups (hydroxymethyl, nitro) and regiochemistry.

(Advanced) What strategies optimize cytotoxic activity evaluation for anticancer potential?

Answer:
The sulforhodamine B (SRB) assay () is ideal for quantifying cytotoxicity:

  • Protocol : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This method correlates linearly with cell count and protein content, offering sensitivity superior to Bradford/Lowry assays .
  • Application : Test dose-dependent cytotoxicity in cancer cell lines (e.g., NCI-60 panel) and compare IC₅₀ values to established drugs.

(Advanced) How can structural data contradictions (e.g., regiochemistry) be resolved?

Answer:
Contradictions arise from synthetic intermediates or isomerization. Mitigation strategies:

  • Single-Crystal XRD : Resolve ambiguities in nitro or hydroxymethyl positioning (e.g., ’s use for benzofuran acetic acid derivatives) .
  • Comparative Spectroscopy : Contrast experimental NMR shifts with computational predictions (DFT calculations).
  • Chromatographic Purity Checks : Use HPLC to isolate isomers and confirm retention times match theoretical models.

(Advanced) What mechanistic insights can be gained from molecular docking studies?

Answer:
Design docking experiments to probe interactions with biological targets (e.g., enzymes):

  • Target Selection : Prioritize enzymes with known nitrobenzofuran affinity, such as glutathione S-transferases (). Use PDB structures (e.g., 3GUS) for docking simulations .
  • Validation : Compare binding affinities with fluorescent analogs like NBD-labeled compounds (’s phospholipid interaction studies) .
  • Functional Assays : Pair docking with enzymatic inhibition assays (e.g., IC₅₀ determination) to validate computational predictions.

(Advanced) How can researchers address low yields in large-scale synthesis?

Answer:
Key variables to optimize:

  • Catalyst Loading : Increase Pd catalyst ratios () or switch to Cu-free conditions to reduce side reactions .
  • Solvent Systems : Replace acetone with DMF or THF for better solubility of nitro intermediates ( vs. 12) .
  • Temperature Control : Use microwave-assisted synthesis to shorten reaction times and improve regioselectivity.

Q. Table 2: Yield Optimization Variables

VariableImpact on YieldExample from Evidence
Catalyst (Pd vs. Cu)Higher Pd load improves coupling efficiency
Solvent PolarityPolar aprotic solvents enhance intermediate stability
Reaction TimeProlonged reflux reduces byproducts

(Basic) What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential nitro group toxicity.
  • Waste Disposal : Neutralize acidic byproducts (e.g., from SRB assays) before disposal .
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for inhalation (aligns with ’s safety guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.